4-Amino-2-[(Diethylamino)Methyl]Phenol
Overview
Description
4-Amino-2-[(Diethylamino)Methyl]Phenol is an organic compound with the molecular formula C11H18N2O. It is a phenolic compound with both amino and diethylamino functional groups attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(Diethylamino)Methyl]Phenol typically involves the reaction of 4-nitrophenol with diethylamine in the presence of a reducing agent. The process can be summarized as follows:
Nitration: 4-Nitrophenol is synthesized by nitrating phenol with nitric acid.
Reduction: The nitro group in 4-nitrophenol is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-aminophenol is then reacted with diethylamine in the presence of formaldehyde to introduce the diethylamino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[(Diethylamino)Methyl]Phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-Amino-2-[(Diethylamino)Methyl]Phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-[(Diethylamino)Methyl]Phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The diethylamino group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-[(Diethylamino)Methyl]Phenol: Known for its unique combination of amino and diethylamino groups.
4-Amino-2-Methylphenol: Lacks the diethylamino group, resulting in different chemical properties and applications.
4-Diethylamino-2-Hydroxybenzaldehyde: Contains a formyl group instead of an amino group, leading to distinct reactivity and uses.
Uniqueness
This compound is unique due to its dual functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-2-(diethylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQUHMFZMVSALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328294 | |
Record name | 4-Amino-2-[(Diethylamino)Methyl]Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51387-92-9 | |
Record name | 4-Amino-2-[(Diethylamino)Methyl]Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-α-diethylamino-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Amino-2-[(Diethylamino)Methyl]Phenol (ADOC) functions as a non-oxime reactivator of organophosphate-inhibited acetylcholinesterase []. Organophosphates inhibit acetylcholinesterase by covalently binding to the active site serine, preventing the breakdown of the neurotransmitter acetylcholine. ADOC is hypothesized to reactivate the enzyme through a mechanism distinct from oxime-based reactivators, potentially involving interactions with residues near the enzyme's active site [, ]. This reactivation restores acetylcholinesterase activity, leading to the breakdown of acetylcholine and mitigating the toxic effects of organophosphate poisoning [].
ANone: While the provided abstracts do not detail spectroscopic data, the molecular formula of this compound is C11H18N2O, and its molecular weight is 194.28 g/mol. Further research into publicly available databases or literature would be required for detailed spectroscopic information.
A: Research suggests that the structure of this compound, particularly the presence of the amino and phenolic groups, plays a crucial role in its reactivating ability [, ]. Modification of these groups could potentially impact its interaction with the inhibited acetylcholinesterase and therefore, its efficacy as a reactivator. Studies investigating the SAR of ADOC and its analogues are crucial to optimize its reactivating potency and potentially enhance its ability to cross the blood-brain barrier [, ].
A: In vitro studies demonstrate that ADOC can reactivate nerve agent-inhibited acetylcholinesterase as effectively as, or even better than, current oxime-based treatments [, ]. This finding highlights its potential as a promising alternative, especially considering the limitations of oxime-based treatments in crossing the blood-brain barrier [].
ANone: While the provided abstracts emphasize the potential of ADOC, they do not explicitly mention toxicological data. Thorough toxicological studies are essential to assess the safety profile of ADOC before its potential clinical application.
ANone: Future research should focus on:
- In-depth SAR studies: Synthesizing and evaluating a library of ADOC analogues to identify structural modifications that improve potency, selectivity, and blood-brain barrier permeability [].
- Mechanistic investigations: Elucidating the precise mechanism of interaction between ADOC and inhibited acetylcholinesterase [, ].
- In vivo efficacy and toxicity studies: Evaluating the efficacy and safety profile of ADOC in animal models of organophosphate poisoning [].
- Drug delivery and formulation: Developing strategies to enhance the delivery of ADOC to the central nervous system [].
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